molecular formula C19H26GeO3 B12733979 Germane, (((4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- CAS No. 134134-09-1

Germane, (((4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Cat. No.: B12733979
CAS No.: 134134-09-1
M. Wt: 375.0 g/mol
InChI Key: LHGVCPOZYKOISV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Germane, (((4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- involves multiple steps, typically starting with the preparation of the bicyclic core. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, while the ethynyl group can participate in nucleophilic addition reactions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.

Scientific Research Applications

Germane, (((4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The bicyclic structure and phenyl group allow it to bind to certain enzymes or receptors, influencing biological pathways. The ethynyl group can participate in reactions that modify the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, Germane, (((4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- stands out due to its unique bicyclic structure and the presence of an ethynyl group. Similar compounds include:

These comparisons highlight the uniqueness of Germane, (((4-propyl-2,6,7-trioxabicyclo(22

Properties

CAS No.

134134-09-1

Molecular Formula

C19H26GeO3

Molecular Weight

375.0 g/mol

IUPAC Name

trimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]germane

InChI

InChI=1S/C19H26GeO3/c1-5-11-18-13-21-19(22-14-18,23-15-18)17-8-6-16(7-9-17)10-12-20(2,3)4/h6-9H,5,11,13-15H2,1-4H3

InChI Key

LHGVCPOZYKOISV-UHFFFAOYSA-N

Canonical SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Ge](C)(C)C

Origin of Product

United States

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